1-(3-Methylpyrrolidin-3-yl)butan-1-one
Description
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(3-methylpyrrolidin-3-yl)butan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-4-8(11)9(2)5-6-10-7-9/h10H,3-7H2,1-2H3 |
InChI Key |
LUZDIDGPXLAERT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1(CCNC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpyrrolidin-3-yl)butan-1-one typically involves the reaction of 3-methylpyrrolidine with butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylpyrrolidin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-Methylpyrrolidin-3-yl)butan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Methylpyrrolidin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 1-(3-Methylpyrrolidin-3-yl)butan-1-one and related compounds:
Key Differences and Implications
Substituent Effects on Polarity and Solubility: The 3-methylpyrrolidinyl group in the target compound introduces a saturated nitrogen ring, enhancing basicity compared to aromatic substituents (e.g., benzodioxolyl in Eutylone). This may improve water solubility in protonated forms but reduce lipid membrane permeability compared to non-polar aromatic analogs . Hydroxypyridinyl and benzodioxolyl groups (e.g., in EC 1.5.99.14 substrates and Eutylone) enable π-π stacking and hydrogen bonding, critical for enzyme interactions or receptor binding .
In contrast, pyrrolidin-2-yl substituents (e.g., in 3,3-Dimethyl-1-(pyrrolidin-2-yl)butan-2-one) allow for different conformational flexibility .
Pharmacological and Biological Relevance: Eutylone and Cybutylone exhibit stimulant or depressant activities linked to their aromatic and amino substituents, suggesting that the target compound’s pyrrolidine moiety might confer distinct binding affinities or metabolic stability . The hydroxypyridinyl-containing analog participates in enzymatic hydroxylation, highlighting how electronic effects (e.g., electron-withdrawing hydroxyl groups) modulate reactivity .
Physicochemical Properties: Deuterated analogs like 1-(Phenyl-d5)butan-1-one (LogP 2.67, boiling point 228.5°C) provide benchmarks for non-deuterated compounds. The target compound’s pyrrolidine ring may slightly increase LogP compared to phenyl-substituted butanones due to reduced polarity .
Biological Activity
1-(3-Methylpyrrolidin-3-yl)butan-1-one, also known as MBDB, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of MBDB, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₃N₁O
- Molecular Weight : 151.21 g/mol
- IUPAC Name : this compound
The biological activity of MBDB is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a dopamine reuptake inhibitor , which can enhance dopaminergic signaling in the brain. This mechanism is similar to other compounds within the pyrrolidine class, which often exhibit stimulant and psychoactive effects.
Pharmacological Profile
MBDB has been studied for its potential applications in several areas:
- CNS Stimulant Activity : Animal studies have shown that MBDB can produce effects similar to those of amphetamines, including increased locomotion and altered serotonin levels.
- Antidepressant Properties : Initial findings suggest that MBDB may have antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine pathways.
- Analgesic Effects : Some studies indicate that MBDB may possess analgesic properties, making it a candidate for further exploration in pain management.
Case Studies and Research Findings
Several studies have investigated the biological activity of MBDB:
-
Locomotor Activity in Rodents :
- A study assessed the locomotor effects of MBDB in mice. Results indicated a significant increase in activity levels compared to control groups, suggesting stimulant properties similar to those observed with other psychoactive substances.
- Serotonin Release :
-
Comparative Analysis with Other Pyrrolidine Derivatives :
- A comparative study highlighted the differences in biological activity between MBDB and structurally similar compounds like mephedrone. While both compounds acted on dopaminergic pathways, MBDB showed a distinct profile regarding serotonin interaction, indicating potential for unique therapeutic applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₁O |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | This compound |
| CNS Stimulant Activity | Yes |
| Antidepressant Activity | Potentially Positive |
| Analgesic Properties | Preliminary Evidence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
